N-(3-chloro-2-methylphenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea
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Overview
Description
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea is a chemical compound with a complex structure that includes both aromatic and sulfonyl groups
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea involves several steps. One of the methods includes the reaction of 3-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with isocyanate to produce the final compound. The reaction conditions typically involve the use of polar solvents such as acetone or dioxane and may require the presence of catalysts to facilitate the reaction .
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also interact with hydrophobic pockets in enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea can be compared with other sulfonylurea compounds, such as:
1-Isopropyl-3-(4-m-toluidino-3-pyridyl)sulfonylurea: Known for its use as a diuretic.
N-(4-chlorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea: Similar structure but with different substituents on the aromatic ring. The uniqueness of N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea lies in its specific substituents, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H17ClN2O3S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-methylphenyl)sulfonylmethyl]urea |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11-6-8-13(9-7-11)23(21,22)10-18-16(20)19-15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H2,18,19,20) |
InChI Key |
QXTSZXLJJPEGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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